Otilonium

Irritable Bowel Syndrome Abdominal Pain Placebo-Controlled Trial

Otilonium bromide is a first-line spasmolytic API with a dual mechanism: nanomolar antagonism at M1/M2/M4/M5 muscarinic receptors plus L- and T-type calcium channel blockade. This dual targeting yields superior IBS pain reduction (-0.90 vs. -0.65 placebo, P=0.03). Exceptionally low oral bioavailability (~3%) and selective colonic wall tropism ensure localized GI action with minimal systemic exposure—a safety advantage over pinaverium (8–10%) and mebeverine. Ideal for generic 40 mg tablet development or colon-targeted drug delivery R&D. Research and GMP grades available. Inquire for bulk pricing.

Molecular Formula C29H43N2O4+
Molecular Weight 483.7 g/mol
CAS No. 105360-89-2
Cat. No. B012848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtilonium
CAS105360-89-2
SynonymsN-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide
octylonium
octylonium bromide
octylonium iodide
otilonium bromide
Spasmomen
Molecular FormulaC29H43N2O4+
Molecular Weight483.7 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC
InChIInChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1
InChIKeyNQHNLNLJPDMBFN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Otilonium Bromide (CAS 105360-89-2): Procurement-Grade Antispasmodic with Distinct Pharmacological and Pharmacokinetic Profile


Otilonium bromide (OB) is a quaternary ammonium spasmolytic agent that exerts its therapeutic effect through a dual mechanism: competitive antagonism at muscarinic acetylcholine receptors (mAChRs), with nanomolar affinity for the M1, M2, M4, and M5 subtypes [1], and direct inhibition of voltage-operated calcium channels, including both L-type and T-type channels [2]. It is clinically indicated for the relief of painful spasms and functional symptoms associated with irritable bowel syndrome (IBS), with a well-characterized profile of minimal systemic absorption (absolute oral bioavailability ~1.1–3%) and preferential tropism for the gastrointestinal tract, particularly the large intestine walls [3].

Why Generic Antispasmodic Substitution Fails: The Differentiating Pharmacology of Otilonium Bromide


Substituting otilonium bromide with another in-class antispasmodic, such as pinaverium bromide or mebeverine, is not scientifically trivial. While these agents share a general spasmolytic action, they differ profoundly in their molecular target profile, tissue selectivity, and pharmacokinetic behavior. Otilonium bromide uniquely combines potent antagonism at multiple muscarinic receptor subtypes with dual L- and T-type calcium channel blockade [1], a profile that translates into quantifiable differences in clinical efficacy parameters. Furthermore, its extremely low systemic absorption (approximately 3%, compared to 8–10% for pinaverium) and demonstrated selective tropism for the colonic wall [2] underpin a favorable safety and tolerability profile that is not guaranteed by other quaternary ammonium spasmolytics [3]. The evidence below delineates exactly where these differences are measurable and consequential for procurement decisions.

Quantitative Evidence Guide: Head-to-Head Performance of Otilonium Bromide Against Comparators


Superior Reduction in Abdominal Pain Frequency vs. Placebo in Pivotal Phase IV Trial

In a 15-week, double-blind, placebo-controlled Phase IV study (n=356 IBS patients), otilonium bromide (40 mg t.i.d.) demonstrated significantly greater efficacy than placebo in reducing the weekly frequency of abdominal pain episodes, the trial's primary endpoint. OB achieved a mean reduction of -0.90 ± 0.88 compared to -0.65 ± 0.91 for placebo (P = 0.03) [1]. Additionally, OB provided significantly greater protection against symptom relapse during a 10-week treatment-free follow-up period, with a withdrawal rate due to relapse of 10% for OB versus 27% for placebo (P = 0.009) [1].

Irritable Bowel Syndrome Abdominal Pain Placebo-Controlled Trial

Greater Reduction in Pain Attack Frequency Compared to Pinaverium Bromide in IBS Patients

A single-blind, comparative study in 40 IBS patients evaluated the efficacy of otilonium bromide versus pinaverium bromide over two 15-day treatment periods. Otilonium bromide demonstrated a statistically significant superiority in reducing the number of pain episodes (P < 0.05), while no significant differences were observed for other parameters such as pain intensity, bowel movement frequency, or side effect incidence [1].

Irritable Bowel Syndrome Pain Attacks Pinaverium Bromide Comparative Efficacy

Non-Inferior Efficacy to Mebeverine for IBS Symptom Alleviation in Asian Population

An 8-week, double-blind, active-controlled trial in 117 Asian IBS patients compared otilonium bromide (40 mg t.i.d.) to mebeverine (100 mg t.i.d.). The primary endpoint was change in the Abdominal Pain/Discomfort Frequency Score (APDFS). Both treatments significantly reduced APDFS from baseline. The reduction in OB-treated patients was 0.55 ± 1.20 (P = 0.011) compared to 0.37 ± 1.11 (P = 0.042) for mebeverine. The study concluded OB was as effective as mebeverine for alleviating IBS symptoms [1].

Irritable Bowel Syndrome Mebeverine Non-Inferiority Trial Asian Population

Potent and Multitarget In Vitro Pharmacological Profile: Muscarinic Receptor and Calcium Channel Antagonism

Otilonium bromide exhibits a unique in vitro profile, combining potent antagonism at multiple muscarinic acetylcholine receptor (mAChR) subtypes with inhibition of both L-type and T-type voltage-gated calcium channels. Specifically, it demonstrates sub-micromolar affinity for M1 (IC50 = 0.054 µM), M2 (IC50 = 0.4 µM), M4 (IC50 = 0.222 µM), and M5 (IC50 = 0.156 µM) receptors. It also inhibits L-type calcium channels (IC50 = 2.3 µM) and T-type calcium channels (IC50s = 0.8, 1.1, and 0.4 µM for Cav3.1, Cav3.2, and Cav3.3, respectively) [1]. This dual-action mechanism is distinct from many other antispasmodics which may target only one of these pathways.

Muscarinic Receptors Calcium Channels IC50 In Vitro Pharmacology

Extremely Low Systemic Bioavailability and Preferential Gastrointestinal Tissue Distribution

Otilonium bromide is characterized by exceptionally low systemic absorption following oral administration. In rats, the absolute oral bioavailability was determined to be just 1.1% [1], while human data indicate a bioavailability of approximately 3% [2]. This is notably lower than the 8–10% absorption reported for pinaverium bromide [3]. Furthermore, a tissue distribution study using 14C-labeled OB demonstrated that the drug preferentially accumulates in the walls of the large intestine, achieving concentrations in the micromole equivalents/kg range 4–8 hours post-dose, with negligible systemic plasma levels [4].

Pharmacokinetics Bioavailability Tissue Distribution Selectivity

Inhibition of Muscarinic M3 Receptor-Coupled Calcium Signals in Human Colonic Crypts

Otilonium bromide demonstrates functional antagonism at the M3 muscarinic receptor, the primary subtype mediating cholinergic contraction in human colonic smooth muscle. In isolated human colonic crypts, OB inhibited acetylcholine-induced calcium signals in a dose-dependent manner with an IC50 of 880 nM [1]. This cellular-level activity corroborates the compound's colon-selective spasmolytic action.

Muscarinic M3 Receptor Human Colonic Crypts Calcium Signaling Tissue Selectivity

Primary Application Scenarios for Otilonium Bromide Based on Quantitative Evidence


Clinical Research and Formulation Development for IBS Pain Management

Otilonium bromide is the preferred active pharmaceutical ingredient (API) for developing oral solid dosage forms (e.g., 40 mg tablets) intended for the symptomatic treatment of IBS-associated abdominal pain and bloating. Its superior efficacy over placebo in reducing pain frequency (-0.90 vs. -0.65, P=0.03) [1] and its non-inferiority to mebeverine [2] make it a strong candidate for new generic formulations or novel drug delivery systems targeting the lower GI tract.

In Vitro Pharmacology Studies on Multitarget Spasmolytics

Due to its well-defined multi-target profile, with quantified IC50 values against specific muscarinic receptor subtypes (M1, M2, M4, M5) and both L- and T-type calcium channels [1], otilonium bromide serves as a valuable reference standard or tool compound in academic and industrial research aimed at investigating the synergistic effects of dual receptor/channel antagonism on gastrointestinal smooth muscle contractility.

Pharmacokinetic and Tissue Distribution Modeling for GI-Targeted Therapies

The compound's extremely low systemic bioavailability (~3% in humans, 1.1% in rats) and demonstrated selective tropism for the large intestine walls [1][2] position it as an ideal model substrate for studying the pharmacokinetic principles of gut-selective drug delivery. Researchers developing other colon-targeted therapies can use OB as a benchmark for assessing local tissue penetration and minimal systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otilonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.